Product packaging for 4-Bromo-2-ethylbenzonitrile(Cat. No.:CAS No. 744200-38-2)

4-Bromo-2-ethylbenzonitrile

Cat. No.: B1344701
CAS No.: 744200-38-2
M. Wt: 210.07 g/mol
InChI Key: AUVHFKHIXUZCKD-UHFFFAOYSA-N
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Description

Contextualization within Benzonitrile (B105546) Chemistry

Benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a nitrile group (-C≡N). atamanchemicals.com The parent compound, benzonitrile (C₆H₅CN), is a colorless liquid with a characteristic almond-like odor. wikipedia.orgnih.gov It serves as a versatile precursor in the synthesis of various derivatives and as a useful solvent in laboratory settings. wikipedia.org The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring.

4-Bromo-2-ethylbenzonitrile is a derivative of benzonitrile, distinguished by the presence of a bromine atom at the fourth position and an ethyl group at the second position of the benzene ring. This specific substitution pattern significantly impacts the molecule's electronic properties and reactivity, making it a valuable building block in targeted organic synthesis.

Significance of Brominated Aromatic Nitriles in Organic Synthesis

Brominated aromatic nitriles are a class of compounds that have garnered considerable attention in organic synthesis due to their versatile reactivity. The presence of both a bromine atom and a nitrile group on the aromatic ring provides multiple reaction sites for chemical modification.

The bromine atom can be readily substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds. This is a powerful tool for constructing more complex molecular architectures. Additionally, the nitrile group can undergo a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic possibilities.

The strategic placement of the bromine and nitrile groups on the aromatic ring, as seen in this compound, allows for controlled and sequential reactions, making these compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. scispace.com

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key physical and chemical properties of this compound.

PropertyValue
CAS Number 744200-38-2
Molecular Formula C₉H₈BrN
Molecular Weight 210.07 g/mol
Physical Form Powder
Melting Point 42-44 °C
IUPAC Name This compound

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comechemi.combldpharm.comsigmaaldrich.com

Research Applications

Research into this compound and related compounds often focuses on their utility as intermediates in the synthesis of more complex molecules. For example, the bromine atom can serve as a handle for introducing other functional groups via palladium-catalyzed cross-coupling reactions. The nitrile group can also be a precursor to other functionalities.

While specific, detailed research findings on this compound itself are not extensively documented in publicly available literature, its structural motifs are present in compounds that are subjects of broader synthetic studies. For instance, the synthesis of various substituted benzonitriles is a common theme in medicinal chemistry and materials science research. The strategic bromination of ethylbenzonitrile derivatives is a key step in creating diverse molecular scaffolds. psu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN B1344701 4-Bromo-2-ethylbenzonitrile CAS No. 744200-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVHFKHIXUZCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Analytical Characterization of 4 Bromo 2 Ethylbenzonitrile

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula from the exact mass of the molecular ion. The presence of bromine is readily identified due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da.

For 4-Bromo-2-ethylbenzonitrile (C₉H₈BrN), the theoretical exact masses for the two main isotopic molecular ions can be calculated.

Table 3: Calculated HRMS Data for the Molecular Ion of this compound

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C₉H₈⁷⁹BrN[M]⁺208.9891
C₉H₈⁸¹BrN[M+2]⁺210.9871

Electrospray ionization (ESI) is a soft ionization technique that typically causes minimal fragmentation of the analyte. It is often used for polar molecules and results in the formation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). When coupled with a Time-of-Flight (TOF) mass analyzer, it allows for high-resolution mass measurements.

In the analysis of this compound, ESI-TOF MS would be expected to detect the protonated molecule, [C₉H₈BrN+H]⁺. The characteristic isotopic pattern of bromine would again be evident, showing two prominent peaks of nearly equal intensity separated by 2 Da.

Table 4: Predicted ESI-TOF MS Data for this compound

Ion Formula Isotope Predicted Mass-to-Charge Ratio (m/z)
[C₉H₈⁷⁹BrN+H]⁺[M+H]⁺209.9969
[C₉H₈⁸¹BrN+H]⁺[M+H+2]⁺211.9949

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for the separation, identification, and quantification of chemical compounds. While specific LC-MS and UPLC studies on this compound are not extensively documented in publicly available literature, the application of these methods to closely related brominated and chlorinated benzonitrile (B105546) derivatives provides a clear indication of the expected analytical approach. umb.edusielc.com

For instance, the analysis of compounds like 4-Bromo-2-chlorobenzonitrile is effectively achieved using reverse-phase High-Performance Liquid Chromatography (HPLC). sielc.com A typical method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier, such as phosphoric acid or formic acid for MS compatibility. sielc.com UPLC, which utilizes smaller particle size columns, offers faster and higher resolution separations, a technique that would be directly applicable to the analysis of this compound. sielc.com

In the context of analyzing halogenated compounds in various matrices, such as drinking water, LC-MS/MS (tandem mass spectrometry) is the method of choice due to its high sensitivity and selectivity. umb.edu For related haloquinones, which include brominated structures, solid-phase extraction (SPE) is often employed to pre-concentrate the analytes from a sample matrix before LC-MS/MS analysis. umb.edu The ionization of such compounds is typically achieved via electrospray ionization (ESI), and the subsequent fragmentation patterns in the mass spectrometer provide definitive structural information. umb.edu

Table 1: Illustrative LC Method Parameters for Related Halogenated Benzonitriles

Parameter Condition
Column C18 Reverse-Phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Detection Mass Spectrometry (ESI)

| Application | Purity assessment, impurity profiling, and quantification |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule based on the absorption of infrared radiation. The IR spectrum of a substituted benzonitrile, such as this compound, is expected to exhibit characteristic absorption bands corresponding to its structural features.

The most prominent and characteristic band for a benzonitrile derivative is the C≡N (nitrile) stretching vibration, which typically appears as a sharp band of medium intensity in the region of 2240-2220 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would be observed in the 3000-2850 cm⁻¹ region. libretexts.org

The substitution pattern on the benzene (B151609) ring influences the C-C stretching vibrations within the ring, which typically appear in the 1600-1400 cm⁻¹ region. libretexts.org The presence of the bromine atom is indicated by a C-Br stretching vibration, which is expected in the lower frequency "fingerprint" region of the spectrum, typically between 700 and 500 cm⁻¹. libretexts.org The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can also provide information about the substitution pattern of the aromatic ring. libretexts.org

While a specific, publicly available, evaluated IR spectrum for this compound is not readily found, the spectrum of the closely related 4-bromobenzonitrile (B114466) provides a valuable reference. nist.gov The NIST Chemistry WebBook displays the IR spectrum of 4-bromobenzonitrile, which clearly shows the characteristic nitrile peak and aromatic absorptions. nist.gov

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium to Weak
Aliphatic C-H Stretch 3000-2850 Medium
Nitrile (C≡N) Stretch 2240-2220 Medium, Sharp
Aromatic C=C Stretch 1600-1400 Medium to Weak

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization. wikipedia.org

Although a specific crystal structure for this compound is not found in the reviewed literature, studies on related brominated aromatic compounds provide insight into the expected structural features. For example, the crystal structure of 3-bromo-2-hydroxybenzonitrile (B84773) has been determined, revealing details about its molecular packing and hydrogen bonding interactions. mit.edunih.gov In the solid state, molecules of this related compound exhibit intermolecular O-H···Br and O-H···N hydrogen bonding. mit.edunih.gov

Table 3: Representative Crystallographic Data for a Related Compound (3-Bromo-2-hydroxybenzonitrile)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.0171 (7)
b (Å) 3.8488 (2)
c (Å) 13.5989 (7)
β (°) 96.062 (1)
Volume (ų) 677.50 (6)

Data from the crystal structure of 3-bromo-2-hydroxybenzonitrile. nih.gov

Application of Advanced Analytical Techniques for Related Compounds (e.g., Two-Dimensional Gas Chromatography)

For the analysis of complex mixtures containing halogenated aromatic compounds, advanced analytical techniques such as comprehensive two-dimensional gas chromatography (GC×GC) offer significantly enhanced separation power compared to conventional one-dimensional GC. wur.nl This technique is particularly valuable for resolving isomers and separating target compounds from complex sample matrices. nih.gov

The application of GC×GC has been successfully demonstrated for the analysis of various organohalogenated micro-contaminants, including polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and other halogenated compounds. wur.nl In GC×GC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase, providing a two-dimensional separation. copernicus.org This results in a structured chromatogram where compounds of a similar class often appear in the same region.

The analysis of complex samples containing substituted and unsubstituted polycyclic aromatic compounds (PACs) also benefits from the high-resolution separation provided by GC×GC, often coupled with high-resolution time-of-flight mass spectrometry (HR-TOF-MS). nih.gov This combination allows for the detailed characterization and quantification of individual isomers within a PAC group. nih.gov While not specifically applied to this compound in the reviewed literature, the principles of GC×GC would be highly applicable for its analysis in complex environmental or synthetic samples, enabling its separation from other related aromatic and halogenated compounds.

Table 4: Mentioned Compounds

Compound Name
This compound
4-Bromo-2-chlorobenzonitrile
3-bromo-2-hydroxybenzonitrile
4-bromobenzonitrile
Polychlorinated biphenyls (PCBs)
Polybrominated diphenyl ethers (PBDEs)

Reactivity, Reaction Mechanisms, and Catalysis Involving 4 Bromo 2 Ethylbenzonitrile

Mechanistic Pathways of Transformations

The mechanistic pathways for reactions involving 4-bromo-2-ethylbenzonitrile and related compounds are diverse, ranging from multi-step tandem sequences to various addition and substitution reactions.

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient strategy in organic synthesis. Benzonitrile (B105546) derivatives can participate in such sequences. For instance, a palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids has been developed to synthesize 2,4-diarylquinazolines. nih.gov This process involves a sequential nucleophilic addition of the organoboron reagent to the nitrile, followed by an intramolecular cyclization. nih.gov While this specific example requires a particular substitution pattern not present in this compound, it illustrates the potential of the nitrile group to engage in tandem cyclization processes.

Another example of complex tandem sequences is the C–H oxidation/cyclization/rearrangement of isochroman-derived allylic silylethers, which can be promoted by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and indium(III) chloride to construct tricyclic benzoxa[3.2.1]octanes. nih.gov

A plausible tandem reaction involving a derivative of this compound could be conceptualized as an initial addition to the nitrile followed by a cyclization event involving one of the other substituents or a pre-installed functional group.

The carbon atom of the nitrile group in benzonitrile derivatives is electrophilic and susceptible to nucleophilic attack. wikipedia.org This reaction, known as nucleophilic addition, breaks the carbon-nitrogen triple bond. wikipedia.org The reactivity of the nitrile group in this compound is influenced by the electronic effects of the other substituents. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles. Conversely, the electron-donating ethyl group slightly reduces this reactivity. The ortho-position of the ethyl group may also introduce steric hindrance, potentially impeding the approach of bulky nucleophiles.

Common nucleophiles that add to nitriles include Grignard reagents, organolithium compounds, and hydrides. rsc.orgmasterorganicchemistry.com For example, the reaction of a benzonitrile with a Grignard reagent, followed by hydrolysis, yields a ketone.

Table 1: Examples of Nucleophilic Addition to Nitriles

Nucleophile Electrophile Intermediate Final Product (after hydrolysis)
Grignard Reagent (R-MgX) Benzonitrile Imine salt Ketone
Organolithium (R-Li) Benzonitrile Imine salt Ketone

The rate and efficiency of these additions are dependent on the specific nucleophile and the electronic properties of the benzonitrile derivative. masterorganicchemistry.com For instance, electron-withdrawing groups on the aromatic ring generally increase the rate of nucleophilic addition. masterorganicchemistry.com

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. latech.edu The regiochemical outcome of EAS on this compound is determined by the directing effects of the existing substituents.

Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing. The deactivation is due to the electron-withdrawing inductive effect, while the directing effect is a result of the electron-donating resonance effect which stabilizes the cationic intermediate (arenium ion) when the attack occurs at the ortho or para position. organicchemistrytutor.com

Ethyl Group (-CH₂CH₃): Alkyl groups are weakly activating and ortho, para-directing due to positive inductive effects and hyperconjugation. cognitoedu.org

Nitrile Group (-CN): The nitrile group is strongly deactivating and meta-directing due to its strong electron-withdrawing inductive and resonance effects. wikipedia.org

The combined influence of these groups on the regioselectivity of an incoming electrophile is a competitive process. The strongly deactivating and meta-directing nitrile group will primarily direct the electrophile to the positions meta to it (C5). The ortho, para-directing bromo and ethyl groups will direct to the positions ortho and para to them. The position C5 is meta to the nitrile, meta to the ethyl group, and ortho to the bromo group. The position C3 is meta to the bromo group and ortho to both the ethyl and nitrile groups. The position C6 is para to the ethyl group, meta to the bromo group, and ortho to the nitrile group.

Table 2: Directing Effects of Substituents on this compound

Substituent Position Electronic Effect Directing Influence
-CN C1 Strongly deactivating, electron-withdrawing meta (to C3 and C5)
-CH₂CH₃ C2 Weakly activating, electron-donating ortho, para (to C3 and C6)

Considering these competing effects, substitution at the C5 position is likely favored as it is directed by the bromo group (ortho) and the nitrile group (meta), and is less sterically hindered than the C3 position.

Radical-anionic C-H amination is a transformation that can proceed via an intramolecular pathway. Studies on related benzonitrile systems have elucidated a mechanism involving the deprotonation of an acidic N-H bond, followed by selective hydrogen atom transfer (HAT) from a benzylic C-H bond to generate a radical-anion intermediate. semanticscholar.orgresearchgate.net This intermediate can then cyclize to form a C-N bond. semanticscholar.org

This type of reaction is particularly relevant for derivatives of this compound that possess a side chain with an N-H bond capable of intramolecular cyclization onto the ethyl group. The mechanism involves the formation of a two-center/three-electron (2c,3e) C-N bond. semanticscholar.org The success of this reaction is highly dependent on the electronic properties of the nitrogen anion. semanticscholar.org

In a related process, a mixed C-N/C-O-forming cascade can occur, leading to hydroxyisoindolines. This pathway involves the coupling of the radical-anion intermediate with superoxide (B77818) or a hydroperoxide radical. semanticscholar.org

C-H functionalization reactions provide a direct method for converting C-H bonds into new functional groups. For this compound, C-H functionalization could potentially occur at the ethyl group (sp³ C-H bonds) or at the aromatic ring (sp² C-H bonds).

Palladium-catalyzed C-H functionalization is a powerful tool in this regard. nih.gov Ligand-directed C-H activation can be used to install a variety of bonds, including C-O, C-halogen, C-N, and C-C. nih.gov The nitrile group itself can act as a directing group in some catalytic systems.

The Catellani reaction, a palladium-catalyzed C-H functionalization mediated by norbornene, allows for the functionalization of both the ortho and ipso positions of aryl halides. nih.gov This methodology could potentially be applied to this compound to introduce substituents at the C3 and C4 positions.

Furthermore, copper-catalyzed electrochemical C-H amidation of benzene (B151609) derivatives using acetonitrile (B52724) or benzonitrile as the amino source has been reported, demonstrating another avenue for C-H functionalization of the aromatic ring. researchgate.net

Catalytic Approaches in Reactions of Benzonitrile Derivatives

Catalysis plays a crucial role in enhancing the reactivity and selectivity of reactions involving benzonitrile derivatives.

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. researchgate.netnih.gov These reactions allow for the formation of C-C bonds by coupling the aryl bromide with organoboron or organotin reagents, respectively. These methods are highly versatile and tolerate a wide range of functional groups.

Table 3: Catalytic Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner Catalyst (Typical) Product
Suzuki-Miyaura Coupling Organoboronic acid/ester Pd(0) complex with phosphine (B1218219) ligands Biaryl
Stille Coupling Organostannane Pd(0) complex Biaryl
Heck Coupling Alkene Pd(0) complex Substituted Alkene

The nitrile group can also be transformed under catalytic conditions. For instance, the catalytic hydration of benzonitriles to benzamides can be achieved using various transition metal catalysts. Similarly, the catalytic hydrogenation of the nitrile group to a primary amine is a common transformation.

Transition Metal Catalysis (e.g., Palladium, Nickel, Rhodium-catalyzed reactions)

Transition metal catalysis offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with aryl halides like this compound serving as key substrates. The general mechanism for these cross-coupling reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. youtube.comyoutube.com

Palladium-Catalyzed Reactions: Palladium complexes are widely used to catalyze cross-coupling reactions of aryl bromides. mdpi.com For this compound, the carbon-bromine bond is the primary site of reactivity. In a typical catalytic cycle, a low-valent palladium(0) species undergoes oxidative addition into the C-Br bond, forming an arylpalladium(II) intermediate. This intermediate then reacts with a coupling partner in a transmetalation step, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.comyoutube.com This methodology allows for the formation of diverse molecular architectures. For instance, palladium catalysis can be employed for the direct acylation of aryl bromides with aldehydes, a process that can be facilitated by a secondary amine co-catalyst to generate reactive enamine intermediates in situ. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysts provide a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. researchgate.net Nickel-catalyzed reactions can often couple a broader range of electrophiles and are effective in forming C-N bonds, for example, by coupling haloarenes with B₂N₄ reagents under base-free conditions. nih.gov Mechanistic studies on nickel-catalyzed reactions of aryl halides have revealed complex pathways, sometimes involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles. nih.govnih.gov In electrochemical variants, a Ni(I) species, generated cathodically, can initiate the oxidative addition with the aryl bromide. nih.govnih.gov The nitrile group in this compound is generally tolerated in these coupling reactions. mdpi.com

Rhodium-Catalyzed Reactions: Rhodium catalysts are also effective for the functionalization of aryl bromides. For example, rhodium complexes, particularly with N-heterocyclic carbene (NHC) ligands, can catalyze the amination of aryl bromides under mild conditions with a high degree of functional group tolerance, including nitrile groups. organic-chemistry.orgacs.orgnih.gov Mechanistic studies suggest that these reactions may proceed through the oxidative addition of the aryl bromide to a Rh(I) center. nih.gov Rhodium catalysis is also utilized in asymmetric synthesis, such as in the Suzuki-Miyaura-type cross-coupling of allylic chlorides with aryl boronic esters to achieve kinetic resolution. acs.org

The table below illustrates potential cross-coupling reactions involving this compound.

Reaction NameCoupling PartnerCatalyst System (Example)Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / BaseBiaryl compound
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseAryl-alkyne
Heck CouplingAlkenePd(OAc)₂ / Ligand / BaseSubstituted alkene
Buchwald-Hartwig AminationAminePd₂(dba)₃ / Ligand / BaseAryl amine
Nickel-Catalyzed CyanationCyanide sourceNi(cod)₂ / LigandDicyanobenzene derivative
Rhodium-Catalyzed AminationAmine[Rh(cod)(IiPr)]⁺BF₄⁻ / BaseAryl amine

Organocatalysis in Asymmetric Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations enantioselectively, offering a metal-free alternative to traditional methods. nih.govacs.org While specific applications of this compound in organocatalytic asymmetric synthesis are not extensively documented, the principles can be applied to its structure.

Chiral organocatalysts, such as derivatives of proline or cinchona alkaloids, could potentially be used to induce asymmetry in reactions involving the functional groups of this compound. acs.org For example, an organocatalyst could facilitate an asymmetric addition to the nitrile group or a reaction at the alpha-position of the ethyl group if it can be deprotonated to form a reactive intermediate. Furthermore, organocatalysts like hindered aminophenols have been shown to be effective in the asymmetric addition of organoboron reagents to imines, a strategy that could be adapted for derivatives of the target molecule. researchgate.net The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile through non-covalent interactions like hydrogen bonding, has significantly expanded the scope of these reactions. nih.gov

Photocatalysis in Oxidative Halogenation and Functionalization

Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. wikipedia.org Aryl bromides, such as this compound, are suitable substrates for these reactions.

In a typical photoredox cycle, a photocatalyst (like a ruthenium or iridium complex) absorbs light and becomes excited. This excited state can then interact with the aryl bromide. For instance, the excited catalyst can be quenched by the bromoarene, leading to the formation of a radical intermediate that can be trapped by a coupling partner. acs.org

Dual catalysis systems, combining photoredox catalysis with transition metal catalysis (e.g., nickel), have emerged as a powerful strategy. rsc.org In such systems, the photocatalyst can modulate the oxidation state of the metal catalyst or generate radical species that enter the transition metal's catalytic cycle. acs.orgrsc.org This approach has been used for the 1,2-addition of aryl bromides to alkynes, generating functionalized alkenyl bromides with high regioselectivity. rsc.org While not oxidative halogenation, this demonstrates the potential for C-Br bond functionalization. Similarly, photocatalysis can be used to generate bromine in situ from bromide salts for the bromination of phenols and alkenes, showcasing a method for halogenation under mild, light-induced conditions. nih.gov The 4-cyano group on the pyridine (B92270) ring, an analogous structure, has been shown to be a key reactive site in photoredox-catalyzed reactions, undergoing SET reduction to form stable radical anions that can couple with other radicals. nih.gov

Regioselectivity and Chemoselectivity in Reactions

Chemoselectivity refers to the preferential reaction of one functional group over another within a molecule. In this compound, the primary site for transition-metal-catalyzed cross-coupling is the carbon-bromine (C-Br) bond. This bond is significantly more reactive towards oxidative addition by low-valent metal centers (like Pd(0) or Ni(0)) than the C-H bonds of the aromatic ring, the C-C bonds of the ethyl group, or the carbon-nitrogen triple bond of the nitrile group. Therefore, reactions like Suzuki, Heck, or Sonogashira couplings exhibit high chemoselectivity for the C-Br bond. nih.gov In some cases, functional groups that are typically sensitive to bases or other reagents can be tolerated in these coupling reactions. nih.gov

Regioselectivity is the preference for bond formation at one position over other possible positions. For this compound, the position of substitution in cross-coupling reactions is inherently controlled by the location of the bromine atom at the C4 position of the benzene ring. The reaction will selectively form a new bond at this specific site. In reactions involving the aromatic ring itself, such as electrophilic aromatic substitution, the existing ethyl (ortho-, para-directing) and nitrile (meta-directing) groups would influence the position of any new substituent, but in the context of C-Br bond functionalization, the regioselectivity is predetermined.

The table below summarizes the selectivity in common reactions.

Reaction TypeSelectivity PrincipleOutcome for this compound
Pd-Catalyzed Cross-CouplingChemoselectivity The C-Br bond reacts preferentially over C-H, C-C, and C≡N bonds.
Pd-Catalyzed Cross-CouplingRegioselectivity The new bond is formed exclusively at the C4 position, replacing the bromine atom.
Electrophilic Aromatic SubstitutionRegioselectivity The directing effects of the ethyl and nitrile groups would control the position of substitution on the ring.

Investigations of Reaction Intermediates

Understanding reaction intermediates is crucial for elucidating reaction mechanisms and optimizing conditions. For transition-metal-catalyzed reactions involving this compound, several key intermediates are proposed based on extensive mechanistic studies of aryl halides.

Oxidative Addition Complex: The catalytic cycle for most palladium and nickel cross-coupling reactions begins with the formation of an oxidative addition intermediate. youtube.com For this compound, this would be an Ar-M(II)-Br species (where M = Pd or Ni, and Ar = 2-ethyl-4-cyanophenyl). This step involves the insertion of the metal center into the C-Br bond.

Transmetalation Intermediate: Following oxidative addition, a transmetalation step occurs where an organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the metal center, displacing the halide. This forms an Ar-M(II)-R' intermediate.

Reductive Elimination Precursor: This Ar-M(II)-R' complex is the immediate precursor to the final product. The two organic groups (Ar and R') are typically required to be in a cis orientation on the metal center before they can couple and be eliminated.

Radical Intermediates: In some nickel-catalyzed and photoredox-catalyzed reactions, radical species play a key role. nih.govrsc.org For example, a Ni(I) species might react with the aryl bromide to form an unstable Ni(II) intermediate, or a photocatalyst might induce the formation of an aryl radical, which is then intercepted by the transition metal catalyst. nih.govrsc.org

Direct observation of these intermediates is often challenging due to their transient nature, but their existence is supported by kinetic studies, computational modeling, and in some cases, spectroscopic characterization under specific conditions. nih.govrsc.org

Synthetic Utility and Derivatization of 4 Bromo 2 Ethylbenzonitrile

Construction of Carbon-Carbon Bonds

The bromine atom on the aromatic ring of 4-Bromo-2-ethylbenzonitrile serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These transformations are fundamental in synthesizing more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki cross-coupling)

The Suzuki cross-coupling reaction is a powerful method for forming biaryl compounds by coupling an organoboron reagent with an aryl halide. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of the closely related 4-bromobenzonitrile (B114466) provides a strong precedent. In these reactions, the aryl bromide is coupled with a phenylboronic acid in the presence of a palladium catalyst to yield a biphenyl (B1667301) derivative. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the nitrile group present in the substrate.

The general scheme for the Suzuki cross-coupling of a bromo-benzonitrile is as follows:

Reaction of a substituted 4-bromobenzonitrile with an arylboronic acid.

Key components of this reaction include the palladium catalyst, a base, and a suitable solvent. The choice of these components can significantly influence the reaction's efficiency and yield.

Table 1: Typical Conditions for Suzuki Cross-Coupling of Aryl Bromides

ComponentExampleRole
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Ligand XPhos, SPhosStabilizes the palladium center and influences catalytic activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species for transmetalation.
Solvent Toluene (B28343), Dioxane, THF/H₂OSolubilizes reactants and facilitates the reaction.

Alkynylation and Arylsilylation Reactions with Functionalized Benzonitriles

Alkynylation Reactions: The Sonogashira coupling is a widely used method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. The reaction is highly efficient for creating arylalkynes from aryl bromides like this compound, proceeding under mild conditions and tolerating the nitrile functional group. This transformation is crucial for synthesizing conjugated systems used in various advanced materials.

Arylsilylation Reactions: The Hiyama cross-coupling reaction provides an effective route to form carbon-silicon bonds by reacting an aryl halide with an organosilane. core.ac.ukorganic-chemistry.org This palladium-catalyzed process requires an activating agent, typically a fluoride (B91410) source like TBAF, to generate a hypervalent silicon intermediate that facilitates the transmetalation step. core.ac.uk This method allows for the direct introduction of a silyl (B83357) group onto the benzonitrile (B105546) core, creating versatile intermediates that can be further functionalized, for example, through Tamao-Fleming oxidation to introduce a hydroxyl group.

Table 2: C-C and C-Si Bond Forming Reactions

Reaction NameCoupling PartnersCatalyst SystemKey Feature
Sonogashira Coupling Aryl Bromide + Terminal AlkynePd catalyst, Cu(I) co-catalyst, Amine baseForms an sp²-sp carbon-carbon bond.
Hiyama Coupling Aryl Bromide + OrganosilanePd catalyst, Fluoride source (e.g., TBAF)Forms a carbon-silicon bond. core.ac.uk

Introduction of Heteroatom Functionalities

Beyond carbon-carbon bond formation, this compound is a substrate for various reactions that introduce heteroatoms, leveraging the reactivity of both the nitrile group and the bromine substituent.

Nitrile Group Transformations (e.g., to amides)

The nitrile group is a versatile functional group that can be transformed into several other nitrogen-containing moieties. A common and important transformation is its hydrolysis to a primary amide. While complete hydrolysis under harsh acidic or basic conditions leads to a carboxylic acid, the reaction can be stopped at the amide stage by using milder conditions. organic-chemistry.org For instance, controlled hydration can be achieved using certain catalysts or specific acid/base concentrations at controlled temperatures. This selective transformation is valuable as amides are prevalent structures in pharmaceuticals and biologically active compounds.

Table 3: Reagents for Selective Nitrile Hydration to Amides

Reagent/SystemConditionsAdvantage
Tetrabutylammonium Hydroxide (TBAH) Aqueous media, 80°CIonic liquid catalyst, selective hydration.
HCl / H₂O 40°CMilder acidic conditions to prevent over-hydrolysis.
AcOH−H₂SO₄ mixture Controlled temperatureIndirect hydration via an imidic intermediate.

Amination Reactions

The bromine atom on the aromatic ring can be replaced by various nitrogen nucleophiles through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines from aryl bromides. The products, such as 4-amino-2-ethylbenzonitrile (B15372633) derivatives, are important intermediates for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Halogen Exchange Reactions (e.g., Finkelstein iodination)

The Finkelstein reaction involves the exchange of one halogen for another. While the classic Finkelstein reaction is typically used for alkyl halides, an analogous transformation can be applied to aryl halides. The "Aromatic Finkelstein reaction" can convert an aryl bromide, like this compound, into the corresponding aryl iodide. sigmaaldrich.com Aryl bromides are generally less reactive than alkyl halides in SN2-type reactions. Therefore, this transformation often requires a catalyst, such as copper(I) iodide in combination with a diamine ligand, to facilitate the exchange with an iodide salt (e.g., NaI or KI). sigmaaldrich.com The resulting aryl iodide is often more reactive in subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira), making this halogen exchange a strategic step in multi-step syntheses.

Table 4: Comparison of Finkelstein Reactions

Reaction TypeSubstrateConditionsKey Consideration
Classic Finkelstein Alkyl Bromide/ChlorideNaI in AcetoneDriven by precipitation of NaCl/NaBr. sigmaaldrich.com
Aromatic Finkelstein Aryl BromideNaI, Cu(I) catalyst, LigandRequires catalysis due to lower reactivity of the aryl halide. sigmaaldrich.com

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of This compound as a direct precursor for the synthesis of the complex molecular architectures and heterocycles outlined in the requested article structure. The search did not yield any established synthetic routes, detailed research findings, or data tables for the creation of isoindolinone derivatives, quinolines and quinazoline (B50416) derivatives, triazine derivatives, or Schiff bases and their metal complexes starting from this compound.

Furthermore, no literature was found describing late-stage functionalization strategies specifically applied to this compound.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline, as the necessary foundational research and examples appear to be absent from the public domain. The requested content inclusions, such as data tables and detailed research findings, cannot be fulfilled without relevant source material.

Potential Applications in Advanced Chemistry and Materials Science

Role as a Key Intermediate in Organic Synthesis

Substituted benzonitriles are foundational materials in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. guidechem.comnbinno.com 4-Bromo-2-ethylbenzonitrile is positioned to be a valuable intermediate due to its distinct reactive handles. The bromine atom, the nitrile group, and the aromatic ring itself can all participate in a variety of chemical transformations.

The bromine atom is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal participant in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. nbinno.com Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the attachment of diverse molecular fragments at the bromine's position. nbinno.com This versatility is critical in building the complex skeletons of active pharmaceutical ingredients (APIs) and other target molecules. nbinno.com

Simultaneously, the nitrile group offers a gateway to other important functional groups. It can be:

Hydrolyzed to form a carboxylic acid. nbinno.com

Reduced to synthesize a primary amine. nbinno.com

Reacted with organometallic reagents to produce ketones.

This dual reactivity allows for a programmed, step-by-step assembly of complex products. For instance, a synthetic chemist could first use the bromine atom for a Suzuki coupling to create a new biaryl structure and then transform the nitrile group into an amine to add another layer of functionality. This strategic potential makes compounds like this compound valuable in multi-step synthetic campaigns. guidechem.comnbinno.com

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product
BromoSuzuki CouplingBiaryl compounds
BromoSonogashira CouplingAryl-alkyne structures
BromoBuchwald-Hartwig AminationAryl amines
NitrileReduction (e.g., with LiAlH₄)Benzylamines
NitrileHydrolysis (acid or base)Benzoic acids

Precursor for Functional Materials

The development of advanced materials with specific electronic, optical, or physical properties often relies on carefully designed organic molecules. Substituted benzonitriles serve as key precursors for a range of functional materials, including those used in organic electronics.

For example, related compounds like 4-bromo-2-fluorobenzonitrile (B28022) are used in the synthesis of intermediates for Organic Light-Emitting Diodes (OLEDs). nbinno.com Similarly, 4-bromo-3-fluorobenzonitrile (B163030) is a building block for creating persistent room-temperature phosphorescent dyes, which have applications in sensing, imaging, and lighting. ossila.com These applications depend on the ability to construct large, conjugated molecular systems, a process facilitated by the cross-coupling reactions that the bromo group enables. nbinno.comossila.com

The structure of this compound is well-suited for this purpose. It can be used to build larger, planar molecules that can exhibit desirable photophysical properties. The nitrile group can also be incorporated into heterocyclic structures, which are common motifs in materials designed for electronic applications. Although direct use in polymers is not widely documented, monomers derived from such benzonitriles could potentially be used to create polymers with specialized thermal or electronic properties.

Catalytic Applications

In the field of catalysis, organic molecules known as ligands are used to bind to a metal center, modifying its reactivity and selectivity. The design of these ligands is crucial for developing new and efficient catalysts. Bromo-substituted aromatics are frequently used as starting points for synthesizing complex ligands.

Structurally similar compounds, such as 4-bromo-2-chlorobenzonitrile, are noted for their use as ligands in transition metal complexes or in assays. biosynth.com The synthesis of multidentate polypyridine ligands, which are essential components of catalysts for solar energy conversion and other applications, often starts from bromo-substituted precursors. researchgate.net

Following these established synthetic routes, this compound could be transformed into various types of ligands. For example, the bromo group could be replaced with a phosphine (B1218219) or pyridine (B92270) group through coupling reactions. The resulting molecule could then coordinate with transition metals like palladium, ruthenium, or iridium to form catalysts for a wide range of chemical reactions. The ethyl group, while not directly involved in coordination, can fine-tune the steric and electronic properties of the resulting ligand, potentially influencing the catalyst's activity and selectivity.

Environmental Aspects in Synthesis Methodologies

Modern chemical synthesis places increasing emphasis on "green chemistry," which aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of specialty chemicals like this compound can be evaluated and improved based on these principles.

Traditional methods for synthesizing benzonitriles or performing the coupling reactions they undergo often involve harsh reagents, volatile organic solvents, and significant energy consumption. However, greener alternatives are actively being researched. nih.gov Potential areas for improvement in the synthesis and application of this compound include:

Use of Greener Solvents: Replacing hazardous solvents like benzene (B151609) with safer alternatives such as toluene (B28343) or even water, where possible. nih.gov

Catalyst Efficiency: Developing more active and reusable catalysts for the coupling reactions, which reduces metal waste and improves process efficiency. nih.gov

Alternative Energy Sources: Employing methods like microwave-assisted synthesis or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with less energy input. nih.gov

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste.

While specific greener protocols for this compound are not yet established in the literature, the broader principles of green chemistry provide a clear roadmap for developing more sustainable manufacturing processes for this and related chemical intermediates. tbzmed.ac.ir

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-2-ethylbenzonitrile, and how can purity be validated?

Methodological Answer:
Synthesis typically involves bromination of 2-ethylbenzonitrile precursors. For example, electrophilic aromatic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) can introduce the bromine atom at the para position. Post-synthesis, purity is validated via:

  • HPLC (≥95% purity threshold) and GC-MS to detect volatile byproducts.
  • Melting point analysis (compare with literature values; e.g., similar brominated benzonitriles like 4-Bromo-2-chlorobenzonitrile melt at 67–68°C ).
  • ¹H/¹³C NMR to confirm substitution patterns and absence of unreacted intermediates.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirm nitrile (C≡N) stretch ~2220 cm⁻¹ and C-Br stretch ~560 cm⁻¹.
    • NMR : Aromatic protons appear as distinct multiplets (δ 7.2–8.0 ppm), with ethyl group signals at δ 1.2–1.4 ppm (CH₃) and δ 2.6–2.8 ppm (CH₂) .
  • Crystallography : Use SHELXL or SHELXT for single-crystal structure refinement. For example, SHELXT automates space-group determination and resolves hydrogen-bonding networks .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
DFT calculations (e.g., using the Colle-Salvetti correlation-energy functional) model electron density and kinetic-energy distributions to predict reactive sites:

  • Electrophilicity : The bromine atom’s σ* orbital is a key site for nucleophilic attack (e.g., Suzuki-Miyaura coupling).
  • Nitrile Group Stability : Assessed via LUMO maps to predict resistance to hydrolysis under basic conditions .
  • Validate predictions with experimental kinetic data (e.g., reaction rates with Pd catalysts).

Advanced: How should researchers resolve contradictions in crystallographic data for brominated benzonitriles?

Methodological Answer:
Contradictions (e.g., bond-length discrepancies or space-group ambiguity) require:

  • Multi-Software Validation : Compare SHELXL refinements with ORTEP-3 graphical models to visualize thermal ellipsoids and detect disorder .
  • Data Deposition : Cross-reference with databases like the Cambridge Structural Database (CSD) for similar compounds (e.g., 4-Bromo-3-methylbenzonitrile has a C-Br bond length of 1.89 Å ).
  • Temperature-Dependent Studies : Low-temperature crystallography reduces thermal motion artifacts.

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily shield the nitrile with trimethylsilyl groups during bromine-lithium exchange reactions.
  • Catalytic Optimization : Use Pd(PPh₃)₄ with sterically hindered ligands to suppress homocoupling in cross-coupling reactions.
  • Kinetic Monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., Grignard reagent addition to nitrile) .

Safety: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert materials (vermiculite) and avoid water to prevent hydrolysis to toxic HCN.
  • Waste Disposal : Segregate halogenated waste for incineration, complying with UN 3261 guidelines for corrosive solids .

Advanced: How do substituent effects (bromo vs. ethyl) influence the compound’s electronic properties?

Methodological Answer:

  • Electron-Withdrawing Bromine : Lowers HOMO energy (-8.2 eV via DFT), enhancing electrophilicity for SNAr reactions.
  • Electron-Donating Ethyl Group : Stabilizes intermediates in free-radical reactions (e.g., photochemical bromination).
  • Hammett Constants : Use σₚ values (Br: +0.23, ethyl: -0.15) to predict regioselectivity in electrophilic substitutions .

Basic: What are the standard protocols for storing this compound to ensure stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.
  • Desiccants : Include silica gel packs to avoid moisture-induced hydrolysis.
  • Compatibility : Use PTFE-lined caps; avoid PVC containers due to bromine leaching .

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